The synthesis of azido-PAPA-APEC involves several intricate steps, beginning with the preparation of the azidophenyl intermediate. This intermediate is then coupled with various amine and carboxamide groups under controlled conditions to yield the final product. The synthesis typically employs automated synthesizers and high-throughput screening to ensure high purity and yield.
A significant method used in the synthesis is the iodination of the parent compound PAPA-APEC via the chloramine T method. This process involves the incorporation of radioactive iodine, followed by high-performance liquid chromatography (HPLC) to separate the desired product from starting materials and byproducts. The mobile phase for HPLC is initially composed of 60% methanol and 40% ammonium formate (pH 7.8), transitioning to a final composition of 50% methanol and 50% ammonium formate .
The molecular formula of azido-PAPA-APEC is C33H40N12O6, with a molecular weight of approximately 700.7 g/mol. Its structure includes multiple functional groups, such as an azide group, which enhances its reactivity and potential for photolabeling applications. The compound features a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its binding affinity for adenosine receptors.
The IUPAC name for azido-PAPA-APEC provides insight into its stereochemistry and functional groups:
This complex structure can be represented using various chemical notation systems including InChI and SMILES formats.
Azido-PAPA-APEC participates in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in research and therapeutic contexts .
Azido-PAPA-APEC functions primarily as an agonist at adenosine receptors, specifically targeting A2A and A3 subtypes. Upon binding to these receptors, it modulates intracellular signaling pathways by interacting with G-proteins. For instance, activation of A1 and A3 receptors leads to inhibition of adenylate cyclase through Gαi protein interaction, while A2A and A2B receptors stimulate adenylate cyclase via Gαs pathways .
The unique azide group allows for photoincorporation studies, where light exposure facilitates covalent bonding between the ligand and receptor, enabling detailed mapping of receptor binding sites .
Azido-PAPA-APEC has significant applications in scientific research:
A2A adenosine receptors (A2AR) belong to the class A family of G protein-coupled receptors (GPCRs) that play pivotal roles in modulating physiological processes ranging from neurotransmission to immune regulation. Structurally, A2AR possesses the characteristic seven transmembrane alpha helices with an extracellular N-terminus and intracellular C-terminus, featuring a distinctive ligand-binding pocket that differs significantly from other GPCRs like the beta-2 adrenergic receptor [4]. Upon activation by endogenous adenosine, A2AR couples predominantly to the stimulatory Gαs protein, triggering adenylate cyclase activation and subsequent intracellular cAMP elevation. This cAMP surge activates protein kinase A (PKA), which phosphorylates downstream targets including cAMP response element-binding protein (CREB), ultimately regulating gene expression related to cellular responses [4] [10].
The tissue distribution of A2AR is highly specific, with dense expression in the basal ganglia (particularly striatopallidal neurons), where it colocalizes and functionally interacts with dopamine D2 receptors [4] [10]. This strategic positioning enables A2AR to modulate dopaminergic signaling pathways critically involved in motor control, making it a therapeutic target for Parkinson's disease. Beyond the central nervous system, A2AR is expressed on immune cells (T lymphocytes, macrophages, and natural killer cells), where its activation triggers immunosuppressive pathways by upregulating inhibitory cytokines like TGF-β and surface receptors such as PD-1 [4] [6]. This dual role in neurological and immunological regulation underscores the need for precise molecular tools to dissect A2AR functions.
Prior to the development of azido-PAPA-APEC, A2AR research faced significant challenges due to the lack of selective high-affinity probes capable of irreversibly capturing the receptor in its native conformation. Early radioligands like [³H]NECA exhibited insufficient selectivity, binding to multiple adenosine receptor subtypes (A1, A2B, A3), complicating the interpretation of biochemical studies [3]. The breakthrough came with the design of PAPA-APEC (2-[4-(2-[2-[(4-aminophenyl)methylcarbonylamino]ethylaminocarbonyl]ethyl)phenyl]ethylamino-5′-N-ethylcarboxamidoadenosine), an agonist derivative engineered for A2AR selectivity through strategic structural modifications [1] [2]. PAPA-APEC incorporated three critical elements: (1) the NECA pharmacophore for receptor affinity, (2) a phenethylamino chain at the C2 position to enhance A2AR selectivity over A1R, and (3) a primary aromatic amine moiety enabling further derivatization [2] [9].
Azido-PAPA-APEC emerged as an optimized photoaffinity probe designed to overcome limitations of reversible ligands and crosslinking agents. By replacing the aromatic amine with an azido group (-N₃), the compound gained photoactivatable functionality while preserving the high affinity (Kd ≈ 1.5 nM) and selectivity profile of its precursor [8]. The phenylazide moiety undergoes conversion to a highly reactive nitrene species upon UV irradiation (300–360 nm), enabling covalent insertion into proximal amino acid residues of the A2AR ligand-binding pocket [8]. This irreversible binding allows for stringent purification procedures (e.g., detergent solubilization) essential for receptor isolation and characterization, addressing a critical gap in A2AR biochemistry.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7